molecular formula C8H14N2S B12447228 1-[4-(Thiophen-2-YL)butyl]hydrazine CAS No. 1016526-90-1

1-[4-(Thiophen-2-YL)butyl]hydrazine

Cat. No.: B12447228
CAS No.: 1016526-90-1
M. Wt: 170.28 g/mol
InChI Key: UJWIWZKKWROKTA-UHFFFAOYSA-N
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Description

Significance of Hydrazine (B178648) Functionality in Organic Synthesis and Chemical Transformation

Hydrazine (N₂H₄) is an inorganic compound composed of two directly bonded nitrogen atoms. Its derivatives, organic hydrazines, are formed when one or more hydrogen atoms are replaced by organic groups. bldpharm.com This functional group is a cornerstone of organic synthesis due to its versatility. As a powerful reducing agent and a potent nucleophile, hydrazine participates in a wide array of chemical transformations. scbt.com

One of its most classic applications is in the Wolff-Kishner reduction, a reaction that efficiently converts a carbonyl group of a ketone or aldehyde into a methylene (B1212753) (CH₂) or methyl (CH₃) group, respectively. The nucleophilic nature of the hydrazine nitrogen atoms allows them to readily attack electrophilic centers, such as acyl and sulfonyl halides. This reactivity is also harnessed in the Gabriel synthesis, where hydrazine is used to cleave N-alkylated phthalimides to liberate a primary amine. The synthesis of various N-alkylhydrazine derivatives remains an active area of research, with methods being developed for their efficient and selective preparation. researchgate.net

Role of Thiophene (B33073) Moieties in Molecular Design and Advanced Materials

Thiophene is a five-membered aromatic ring containing a sulfur atom. preprints.org This heterocycle is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a common structural feature in many biologically active compounds, including numerous FDA-approved drugs. chemicalbook.com A key reason for its prevalence is its role as a bioisostere for the phenyl ring. Substituting a phenyl group with a thiophene ring can significantly alter a molecule's physicochemical properties, such as its metabolic stability and binding affinity to biological targets, often leading to improved therapeutic profiles. chemicalbook.com

Beyond medicine, thiophene moieties are integral to the field of advanced materials. The specific geometry of the thiophene ring influences the structural and electronic properties of polymers. This has led to the development of thiophene-based semiconductors and other functional organic materials. However, researchers must also consider the metabolic pathways of thiophene-containing compounds, as they can sometimes be converted into reactive metabolites within the body. preprints.org

Conceptual Framework for Investigating Hybrid Thiophene-Hydrazine Scaffolds

The conceptual driver for creating hybrid molecules like 1-[4-(Thiophen-2-YL)butyl]hydrazine is the prospect of synergistic or novel properties emerging from the combination of the two distinct functionalities. By covalently linking a thiophene ring to a hydrazine group via a butyl spacer, a new chemical entity is formed with a unique three-dimensional structure and electronic profile.

The investigation of such scaffolds involves several key aspects:

Synthesis: Developing efficient chemical pathways to construct the target molecule. This often involves the reaction of a thiophene-containing electrophile with a hydrazine derivative or vice versa. chemicalbook.com

Structural Analysis: Characterizing the precise atomic arrangement and conformation of the molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Property Evaluation: Exploring the chemical reactivity, biological activity, or material properties of the new compound. For instance, many thiophene-hydrazone hybrids (compounds containing a C=N-N bond) have been synthesized and evaluated for their pharmacological potential. chemicalbook.com

The butyl linker in This compound provides flexibility, allowing the thiophene and hydrazine moieties to adopt various spatial orientations, which can be crucial for interactions with biological targets or for self-assembly in materials applications.

Overview of Research Paradigms Applicable to Novel Organic Compounds

The approach to chemical research has been transformed by technological and computational advancements. The traditional paradigm, characterized by hypothesis-driven, manual experimentation, is evolving. Today, the discovery and development of novel organic compounds are increasingly shaped by a new research model that integrates automation and artificial intelligence (AI).

This modern paradigm features several key elements:

Computational Chemistry: Tools such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are used to predict the properties of novel compounds and guide experimental design. chemicalbook.com This allows for the in silico screening of vast virtual libraries of molecules before committing to their synthesis.

Automation and High-Throughput Screening: Robotic systems can perform numerous experiments in parallel, rapidly testing different reaction conditions or screening new compounds for activity. This generates large, high-quality datasets essential for training AI models.

Artificial Intelligence and Machine Learning: AI algorithms are now capable of planning complex synthetic routes, predicting reaction outcomes, and identifying promising new molecular structures from data patterns that may not be obvious to human researchers.

The investigation of a molecule like This compound would likely employ this integrated approach, starting with computational predictions of its properties, followed by a targeted synthesis and automated screening to evaluate its potential.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1016526-90-1
Molecular Formula C₈H₁₄N₂SInferred
Molecular Weight 170.28 g/mol Inferred
Physical State No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available

Note: This compound is listed in chemical supplier catalogs, but detailed, experimentally verified physicochemical data is not widely available in published literature. The molecular formula and weight are calculated from the known structure.

Table 2: Research Findings on Structurally Related Thiophene-Hydrazine Compounds

Compound NameResearch FocusKey FindingReference
1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazineSynthesis, Structural CharacterizationThe compound was successfully synthesized and its crystal structure was determined by X-ray diffraction, revealing details about its conformation and intermolecular interactions.
(4-Thiophen-2-yl-phthalazin-1-yl)-hydrazineChemical SynthesisAvailable as a specialty chemical for research purposes, indicating established synthetic accessibility. researchgate.net
Thiazole-Hydrazine DerivativesSynthesis, Biological ScreeningA series of thiazole-based hydrazine derivatives were synthesized and characterized by various spectral methods. They are considered potential candidates for drug development. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1016526-90-1

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

4-thiophen-2-ylbutylhydrazine

InChI

InChI=1S/C8H14N2S/c9-10-6-2-1-4-8-5-3-7-11-8/h3,5,7,10H,1-2,4,6,9H2

InChI Key

UJWIWZKKWROKTA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCCNN

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 1 4 Thiophen 2 Yl Butyl Hydrazine

Retrosynthetic Analysis of the 1-[4-(Thiophen-2-YL)butyl]hydrazine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For this compound, the primary disconnection point is the C-N bond of the hydrazine (B178648) moiety. This is a logical step as methods for forming this bond, such as the reaction between an alkyl halide and hydrazine, are well-established. amazonaws.com This leads to two key synthons: a 4-(thiophen-2-yl)butyl electrophile and a hydrazine nucleophile.

A further disconnection of the 4-(thiophen-2-yl)butyl fragment at the thiophene-butyl linkage suggests a thiophene (B33073) nucleophile and a butyl electrophile containing a suitable functional group for the subsequent hydrazine attachment. This approach allows for the separate synthesis and functionalization of the thiophene and butyl components before their eventual coupling.

Precursor Synthesis and Functional Group Interconversions Leading to the Butyl Hydrazine Chain

The synthesis of the butyl hydrazine chain can be approached in several ways. One common method involves the use of a protected hydrazine derivative, which can be alkylated with a suitable 4-(thiophen-2-yl)butyl halide. For instance, N-Boc-hydrazine can be alkylated, followed by deprotection to yield the desired product. This strategy offers control over the reaction and prevents over-alkylation of the hydrazine.

Alternatively, a precursor such as 4-(thiophen-2-yl)butanal can be synthesized. This aldehyde can then undergo reductive amination with hydrazine to form the target hydrazine derivative. pressbooks.pub The synthesis of 4-(thiophen-2-yl)butanal itself can be achieved through various methods, including the oxidation of the corresponding alcohol, 4-(thiophen-2-yl)butan-1-ol.

Functional group interconversions are crucial in these synthetic pathways. For example, a carboxylic acid can be reduced to an alcohol, which can then be converted to a halide or an aldehyde, demonstrating the versatility required in multi-step syntheses.

Direct Amination and Hydrazination Approaches for Thiophene-Containing Intermediates

Directly introducing a hydrazine group onto a pre-formed thiophene-butyl scaffold presents another synthetic avenue. One such method is the reaction of a 2-(4-halobutyl)thiophene with hydrazine hydrate (B1144303). This is a direct nucleophilic substitution reaction where hydrazine displaces the halide. The choice of halide (bromo or chloro) can influence the reaction rate, with bromo derivatives generally being more reactive.

Another approach involves the Gabriel synthesis, where phthalimide (B116566) is used to introduce a protected amino group, which can then be converted to a hydrazine. While more steps are involved, this method can offer higher yields and cleaner reactions compared to direct hydrazination, which can sometimes lead to side products.

Catalytic and Non-Catalytic Coupling Strategies for Thiophene-Butyl-Hydrazine Linkage Formation

The formation of the key C-N bond linking the thiophene-butyl moiety to the hydrazine can be achieved through both catalytic and non-catalytic methods.

Non-Catalytic Methods:

Alkylation of Hydrazine: As previously mentioned, the direct alkylation of hydrazine or its protected derivatives with a 2-(4-halobutyl)thiophene is a straightforward non-catalytic approach. scholaris.ca The reaction conditions, such as solvent and temperature, can be optimized to improve the yield.

Reductive Amination: The reaction of 4-(thiophen-2-yl)butanal with hydrazine, followed by reduction, is another effective non-catalytic method. organicchemistrydata.org Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium cyanoborohydride.

Catalytic Methods:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. In this context, a protected hydrazine could be coupled with 2-(4-halobutyl)thiophene in the presence of a palladium catalyst and a suitable ligand. This method is often highly efficient and tolerant of various functional groups.

The choice between these strategies depends on factors such as the availability of starting materials, desired yield, and the scale of the synthesis.

Comparative Analysis of Synthetic Efficiency and Selectivity in Analogous System Preparation

The synthesis of analogous systems, where the thiophene ring or the butyl chain is substituted, provides valuable insights into the efficiency and selectivity of the different synthetic routes. For instance, the electronic nature of substituents on the thiophene ring can significantly impact the reactivity of the precursors. Electron-donating groups can enhance the nucleophilicity of the thiophene ring in coupling reactions, while electron-withdrawing groups can have the opposite effect.

The table below provides a comparative overview of potential synthetic routes for this compound, highlighting the key reaction type and a general assessment of their potential efficiency.

RouteKey ReactionStarting MaterialsPotential Efficiency
1 Nucleophilic Substitution2-(4-Bromobutyl)thiophene, Hydrazine HydrateModerate to Good
2 Reductive Amination4-(Thiophen-2-yl)butanal, HydrazineGood
3 Buchwald-Hartwig Amination2-(4-Bromobutyl)thiophene, Protected Hydrazine, Palladium CatalystHigh
4 Gabriel Synthesis followed by Hydrazinolysis2-(4-Bromobutyl)thiophene, Potassium PhthalimideGood, but multi-step

The selectivity of these reactions is also a critical consideration. For example, in the direct hydrazination of 2-(4-halobutyl)thiophene, the formation of di-alkylated products is a potential side reaction that needs to be controlled, often by using a large excess of hydrazine. In contrast, methods employing protected hydrazines offer greater selectivity.

Chemical Reactivity and Derivatization Pathways of the 1 4 Thiophen 2 Yl Butyl Hydrazine Scaffold

Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen Atoms

The hydrazine group, with its two adjacent nitrogen atoms possessing lone pairs of electrons, is a potent nucleophile. This inherent reactivity is the basis for numerous derivatization pathways, including condensation, acylation, alkylation, and cyclization reactions.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Azines

The reaction of 1-[4-(thiophen-2-yl)butyl]hydrazine with aldehydes and ketones is a facile and widely employed transformation that leads to the formation of corresponding hydrazones. This condensation reaction typically proceeds under mild conditions, often with acid catalysis, and results in the formation of a C=N double bond through the elimination of a water molecule. mdpi.comnih.govchemguide.co.uk The resulting N-(4-(thiophen-2-yl)butyl)hydrazones are stable compounds and can serve as valuable intermediates for further synthetic manipulations.

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone. chemguide.co.uk The reaction is versatile, accommodating a wide range of aliphatic and aromatic carbonyl compounds. mdpi.com

Table 1: Representative Condensation Reactions of Hydrazines with Carbonyl Compounds This table presents examples of hydrazone formation from related hydrazine compounds, illustrating the general reactivity pattern.

Hydrazine ReactantCarbonyl ReactantProductReaction ConditionsYield (%)Reference
4,5-diphenylthiophene-2-carbohydrazideSubstituted BenzaldehydesCorresponding HydrazonesEthanol (B145695), reflux, 2-6 h58-89 mdpi.com
(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(ethan-1-yl-1-ylidene)bis(hydrazine)-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(ethan-1-yl-1-ylidene)bis(hydrazine)Hydrazine, EtOH/DMF95 nih.gov

In instances where an excess of the carbonyl compound is used or under specific reaction conditions, the initially formed hydrazone can react further to produce an azine. However, the formation of hydrazones is the more common and synthetically useful pathway.

Acylation and Alkylation Reactions on the Hydrazine Moiety

The nucleophilic nitrogen atoms of this compound readily react with acylating and alkylating agents. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of stable acyl hydrazides. nih.gov This reaction is often performed in the presence of a base to neutralize the hydrogen halide byproduct. The resulting acyl hydrazides are important precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles. nih.gov

Alkylation of the hydrazine moiety can be achieved using alkyl halides. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to mono-alkylated hydrazines. aston.ac.uk

Table 2: Example of Acylation of a Thiophene-containing Hydrazine Derivative This table showcases the acylation of a related hydrazine compound, demonstrating the general transformation.

Hydrazine ReactantAcylating AgentProductReaction ConditionsYield (%)Reference
(Benzo[b]thiophen-2-yl)methanoldi-tert-butyl azodicarboxylate, PPh3di-tert-butyl 1-(benzo[b]thiophen-2-ylmethyl)hydrazine-1,2-dicarboxylate-83 rsc.org

Cyclization Reactions for Novel Heterocycle Formation

The this compound scaffold is a valuable building block for the synthesis of various nitrogen-containing heterocycles. The bifunctional nature of the hydrazine group allows it to participate in cyclocondensation reactions with suitable electrophiles to form stable five- or six-membered rings.

For instance, reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazoles, a class of heterocycles with significant applications in medicinal chemistry. nih.govorganic-chemistry.org The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. organic-chemistry.org Similarly, reaction with γ-keto acids or related precursors can yield pyridazine (B1198779) derivatives. uminho.ptorganic-chemistry.orgchemtube3d.com These cyclization strategies offer a modular approach to novel heterocyclic systems incorporating the thiophen-2-ylbutyl moiety.

Electrophilic Substitution and Functionalization of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the heteroatom and the existing alkyl substituent.

Halogenation and Metalation Reactions

Halogenation of the thiophene ring, particularly bromination and iodination, provides a key entry point for further functionalization. Electrophilic bromination of 2-alkylthiophenes typically occurs at the C5 position. jcu.edu.aursc.org Reagents such as N-bromosuccinimide (NBS) are commonly used for this purpose. acs.org Iodination can be achieved with iodine in the presence of an oxidizing agent. jcu.edu.au

Metalation of the thiophene ring, most commonly through lithium-halogen exchange or direct deprotonation with a strong base like n-butyllithium, is another powerful tool for introducing functionality. jcu.edu.auacs.org The resulting thienyllithium species are potent nucleophiles that can react with a variety of electrophiles. For 2-substituted thiophenes, metalation with n-butyllithium generally occurs at the C5 position. google.comgoogle.com

Table 3: General Conditions for Halogenation and Metalation of Alkylthiophenes This table summarizes common methods for the functionalization of thiophene rings, which are applicable to the target scaffold.

ReactionReagentsTypical Position of Substitution on 2-AlkylthiopheneReference
BrominationN-Bromosuccinimide (NBS)C5 acs.org
IodinationIodine, Nitric Acid or HgOC5 jcu.edu.au
Metalationn-Butyllithium (n-BuLi)C5 google.comgoogle.com

Cross-Coupling Methodologies for Thiophene Modification

The halogenated or metalated derivatives of the this compound scaffold are excellent substrates for transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Kumada couplings, allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the thiophene ring. jcu.edu.aunih.gov

For example, a 5-bromo-2-(4-hydrazinylbutyl)thiophene derivative can be coupled with an arylboronic acid under Suzuki conditions (a palladium catalyst and a base) to generate a 5-aryl-2-(4-hydrazinylbutyl)thiophene. nih.gov Similarly, Stille coupling utilizes organostannanes as coupling partners. jcu.edu.au These cross-coupling strategies provide a powerful and flexible approach for the elaboration of the thiophene ring system, leading to the synthesis of complex and diverse molecular architectures.

Transformations Involving the Butyl Spacer Chain

The four-carbon butyl chain separating the aromatic thiophene ring and the terminal hydrazine moiety is not merely a passive linker. Its chemical nature allows for several transformations that can significantly alter the molecule's properties. While direct studies on this compound are not extensively documented, the reactivity of the butyl spacer can be inferred from the well-established chemistry of alkylthiophenes and related structures. Key potential transformations include oxidation, halogenation, and intramolecular cyclization.

Oxidation: The alkyl chain of alkylthiophenes can undergo oxidation. pharmaguideline.com Depending on the oxidizing agent and reaction conditions, the oxidation of the butyl chain in this compound could potentially lead to the formation of ketones, aldehydes, or carboxylic acids at various positions along the chain. For instance, strong oxidizing agents might cleave the chain or fully oxidize a carbon atom to a carboxylic acid. pharmaguideline.com The position alpha to the thiophene ring is particularly susceptible to oxidation due to the stabilizing effect of the aromatic ring on potential intermediates. The thiophene ring itself is relatively stable to oxidation, but strong oxidants can affect the ring system. pharmaguideline.com The presence of different solvents and catalysts can also influence the degree of oxidation of thiophene derivatives. sylzyhg.com

Halogenation: The butyl spacer chain can be a target for halogenation reactions. The carbon atom adjacent to the thiophene ring is analogous to a benzylic position and is thus activated towards radical halogenation. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could selectively introduce a bromine atom at this position. Further reactions could then be used to introduce other functional groups. Halogenation can render alkyl centers more active for subsequent inter- or intramolecular substitution reactions. nih.gov While the thiophene ring itself is highly susceptible to electrophilic halogenation, reaction conditions can be tuned to favor side-chain functionalization. wikipedia.org

Intramolecular Cyclization: The butyl chain provides the necessary length and flexibility for intramolecular cyclization reactions, leading to the formation of new ring systems. The terminal hydrazine group can act as a nucleophile, potentially attacking an electrophilic center introduced onto the butyl chain. For example, if the chain is first halogenated, subsequent intramolecular nucleophilic substitution by the hydrazine nitrogen could lead to a nitrogen-containing heterocyclic ring.

Another important cyclization strategy is the Parham cyclization. This reaction involves a lithium-halogen exchange on an aryl halide, followed by an intramolecular nucleophilic attack by the resulting aryllithium species on an electrophilic side chain. wikipedia.org In the context of a derivative of this compound, if the thiophene ring were brominated (a common reaction for thiophenes), treatment with an organolithium reagent like n-butyllithium could generate a lithiated thiophene. rroij.com This intermediate could then potentially cyclize onto an appropriately functionalized butyl chain. Research has also demonstrated various metal-catalyzed or base-promoted intramolecular cyclizations of functionalized thiophene derivatives to construct new heterocyclic frameworks. nih.govmdpi.com For instance, intramolecular cycloadditions of furan (B31954) derivatives with tethered unsaturation have been shown to form polycyclic systems, a strategy that could potentially be adapted to thiophene analogs. nih.gov

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the transformations of the butyl spacer is crucial for controlling reaction outcomes and designing synthetic pathways.

Mechanism of Oxidation: The oxidation of alkyl chains attached to aromatic rings often proceeds through radical mechanisms. For example, the chemical oxidation of 3-alkylthiophenes can be initiated by the formation of a radical cation on the thiophene ring. researchgate.net This can then lead to the abstraction of a hydrogen atom from the alkyl side chain, particularly from the activated position adjacent to the ring, to form a more stable "benzylic" radical. This radical can then react with oxygen or other oxidizing species to form various oxidation products. The exact pathway and final products are highly dependent on the specific oxidant and reaction conditions used. acs.org

Mechanism of Halogenation: The halogenation of the activated carbon alpha to the thiophene ring typically proceeds via a free radical chain mechanism. This process involves three key steps: initiation, propagation, and termination. Initiation is achieved by the homolytic cleavage of the halogenating agent (e.g., NBS) to form a halogen radical. In the propagation steps, this radical abstracts a hydrogen atom from the carbon alpha to the thiophene ring, forming a resonance-stabilized thienylalkyl radical. This radical then reacts with another molecule of the halogenating agent to form the halogenated product and a new halogen radical, which continues the chain.

Should an unsaturated bond be present or be introduced into the butyl chain, halogen addition would likely proceed through a different mechanism involving a halonium ion intermediate. chadsprep.com The alkene's pi electrons would attack the electrophilic halogen, forming a cyclic halonium ion. The halide anion would then attack one of the carbons of the cyclic intermediate in an anti-fashion, leading to a vicinal dihalide. chadsprep.com

Mechanism of Intramolecular Cyclization: The mechanism of the Parham cyclization begins with a lithium-halogen exchange reaction between an organolithium reagent and a halogenated thiophene ring. wikipedia.org This is a fast reaction that generates a highly nucleophilic lithiated thiophene species. wikipedia.org This is followed by an intramolecular nucleophilic attack of the carbanion on an electrophilic center within the tethered butyl chain, leading to ring closure. wikipedia.org

Other cyclization reactions can proceed through different mechanisms. For example, palladium-catalyzed cyclizations often involve the coordination of the metal to an unsaturated bond in the side chain, followed by an intramolecular nucleophilic attack from a heteroatom. nih.govmdpi.com The reaction may proceed through a 5-endo-dig or a 5-exo-dig pathway depending on the substrate and catalyst. For instance, the PdI₂-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols is proposed to occur via a 5-endo-dig intramolecular nucleophilic attack of the thiol group on the palladium-coordinated alkyne. nih.gov Similarly, copper-promoted cyclizations of sulfur-containing enynes are thought to proceed through a 5-endo-dig S-cyclization to form a sulfonium (B1226848) salt intermediate. mdpi.com Aza-Michael cyclizations, where a nitrogen nucleophile adds to an α,β-unsaturated system, are powerful C-N bond-forming reactions that can be used to construct nitrogen-containing rings. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation of 1 4 Thiophen 2 Yl Butyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-[4-(Thiophen-2-YL)butyl]hydrazine. Both ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the protons of the thiophene (B33073) ring typically appear as multiplets in the aromatic region (δ 6.8-7.5 ppm). The specific coupling patterns and chemical shifts allow for the definitive assignment of the protons at the C3, C4, and C5 positions of the thiophene ring. The protons of the butyl chain will present as distinct signals in the aliphatic region. The methylene (B1212753) group adjacent to the thiophene ring (α-CH₂) would be expected to resonate around δ 2.8-3.0 ppm, while the other methylene groups (β-CH₂ and γ-CH₂) would appear further upfield. The methylene group attached to the hydrazine (B178648) nitrogen (δ-CH₂) would be shifted downfield due to the electron-withdrawing effect of the nitrogen atoms. The protons of the hydrazine moiety (NH and NH₂) would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum complements the ¹H NMR data. The carbon atoms of the thiophene ring will have characteristic signals in the aromatic region (δ 120-145 ppm). The quaternary carbon of the thiophene ring attached to the butyl chain (C2) will have a distinct chemical shift. The carbon atoms of the butyl chain will appear in the aliphatic region (δ 25-45 ppm), with the carbon attached to the hydrazine group being the most deshielded.

Conformational analysis of the flexible butylhydrazine (B1329735) chain can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene H-3 ~6.9 ~123
Thiophene H-4 ~6.8 ~127
Thiophene H-5 ~7.2 ~125
Thiophene C-2 - ~145
α-CH₂ ~2.9 ~30
β-CH₂ ~1.7 ~28
γ-CH₂ ~1.5 ~29
δ-CH₂ ~2.8 ~50
NH Broad singlet -

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and characterizing the vibrational modes of this compound.

The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazine group would appear in the region of 3200-3400 cm⁻¹, often as two distinct bands for the symmetric and asymmetric stretches of the -NH₂ group. jetir.org The C-H stretching vibrations of the thiophene ring are typically observed around 3100 cm⁻¹. nii.ac.jpiosrjournals.org The aliphatic C-H stretching vibrations of the butyl chain will be present in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring usually appear in the 1400-1550 cm⁻¹ range. nii.ac.jpglobalresearchonline.net The C-S stretching vibration of the thiophene ring can be found in the lower frequency region, typically around 600-800 cm⁻¹. iosrjournals.orgresearchgate.net

Raman spectroscopy provides complementary information. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum, particularly the ring breathing mode. mdpi.comresearchgate.net The C-S stretching vibrations are also typically Raman active. jchps.com The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H stretch (hydrazine) 3200-3400 3200-3400
C-H stretch (thiophene) ~3100 ~3100
C-H stretch (aliphatic) 2850-2960 2850-2960
C=C stretch (thiophene) 1400-1550 1400-1550
NH₂ scissoring ~1630 Weak

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is crucial for determining the molecular weight and elucidating the fragmentation pathways of this compound, which aids in its structural confirmation.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the exact molecular weight of the compound. The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the C-C bonds in the butyl chain and the N-N bond of the hydrazine moiety. libretexts.orglibretexts.org

A prominent fragment would be expected from the benzylic cleavage, resulting in the formation of the stable thiophen-2-ylmethyl cation (m/z 97). Another characteristic fragmentation would be the loss of the hydrazine group (-NHNH₂) or parts of it. nih.gov The fragmentation of the butyl chain would lead to a series of peaks separated by 14 mass units (CH₂). libretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
[M]⁺ Molecular Ion
[M-31]⁺ Loss of •NHNH₂
97 [C₄H₃S-CH₂]⁺ (Thiophen-2-ylmethyl cation)

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for the specific compound is publicly available, predictions can be made based on related thiophene and hydrazine derivatives. nih.goviucr.orgnih.govmdpi.com The thiophene ring is expected to be planar. The butylhydrazine chain will adopt a specific conformation in the crystal lattice, which may be influenced by intermolecular hydrogen bonding. The hydrazine moiety is a key site for hydrogen bonding, with the -NH and -NH₂ groups acting as both donors and acceptors. These hydrogen bonds are likely to play a significant role in the crystal packing, potentially forming chains, sheets, or more complex three-dimensional networks. nih.gov The planarity of the thiophene ring might also lead to π-π stacking interactions between adjacent molecules.

Table 4: Predicted Crystallographic Parameters for a Derivative of this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca

Hyphenated Techniques in Structural Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of this compound, especially in complex mixtures or for impurity profiling. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of this volatile compound. GC separates the compound from any impurities, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, particularly for less volatile derivatives or for analyzing reaction mixtures. nih.gov Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. This is particularly useful for identifying and structurally characterizing unknown impurities or degradation products without the need for isolation.

These hyphenated methods provide a powerful and efficient means of obtaining detailed structural information, ensuring the purity and identity of this compound and its derivatives.

Computational and Theoretical Chemistry Investigations of 1 4 Thiophen 2 Yl Butyl Hydrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1-[4-(Thiophen-2-YL)butyl]hydrazine.

The flexible four-carbon butyl chain in this compound allows the molecule to adopt numerous conformations. The study of these different spatial arrangements and their relative energies is known as conformational analysis. libretexts.orgchemistrysteps.com The most stable conformation, or the global minimum on the potential energy surface, corresponds to the structure with the lowest steric and torsional strain.

Rotation around the single bonds of the butyl linker gives rise to different conformers, primarily described by the dihedral angles between successive carbon atoms. The most significant of these are the anti (180°) and gauche (±60°) conformations. youtube.com The anti conformation is typically lower in energy due to reduced steric hindrance. DFT calculations can be employed to optimize the geometry of these various conformers and calculate their relative energies. For this compound, it is expected that the most stable conformer would feature the butyl chain in an extended, all-anti arrangement to minimize steric repulsion.

Table 1: Predicted Relative Energies of this compound Conformers (Note: These are illustrative values based on typical energetic differences for alkyl chains. Actual values would require specific DFT calculations.)

Conformer DescriptionDihedral Angle (C-C-C-C)Predicted Relative Energy (kcal/mol)
Anti~180°0.0 (Reference)
Gauche~60°0.8 - 1.2
Eclipsed> 4.0 (Transition State)

This interactive table is based on general principles of conformational analysis. chemistrysteps.com

DFT calculations are highly effective in predicting spectroscopic properties that can be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the protons on the thiophene (B33073) ring are expected to appear in the aromatic region (δ 6.5-7.5 ppm), with their exact shifts influenced by the electron-donating effect of the alkyl substituent. nih.gov The protons of the butyl chain would appear in the upfield region (δ 1.0-3.0 ppm). The NH and NH₂ protons of the hydrazine (B178648) group would likely be broad signals, with their chemical shifts being sensitive to solvent and temperature.

Vibrational Frequencies: The infrared (IR) and Raman spectra are determined by the vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. Characteristic vibrational frequencies for this molecule would include C-H stretching of the thiophene ring and the alkyl chain, C-S stretching of the thiophene ring, and N-H stretching and bending modes from the hydrazine group. epstem.net

Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values based on known ranges for the functional groups.)

ParameterPredicted RangeNotes
¹H NMR (Thiophene H)6.5 - 7.5 ppmAromatic region, splitting patterns depend on substitution.
¹H NMR (Butyl CH₂)1.0 - 3.0 ppmAliphatic region.
¹H NMR (Hydrazine NH/NH₂)Variable (e.g., 3.0-5.0 ppm)Broad signals, position is solvent-dependent.
¹³C NMR (Thiophene C)120 - 145 ppmAromatic region. nih.gov
IR Freq. (N-H Stretch)3200 - 3400 cm⁻¹Typically two bands for a primary amine.
IR Freq. (C-H Stretch, sp²)3050 - 3150 cm⁻¹Thiophene ring C-H bonds.
IR Freq. (C-H Stretch, sp³)2850 - 3000 cm⁻¹Butyl chain C-H bonds.
IR Freq. (C-S Stretch)600 - 800 cm⁻¹Thiophene ring vibration. jchps.com

This interactive table is based on characteristic spectroscopic values for the constituent functional groups.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ic.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org

For this compound, the electron-rich thiophene ring and the lone pairs on the hydrazine nitrogens are expected to be the primary contributors to the HOMO. ic.ac.uk The LUMO is likely distributed over the antibonding π* orbitals of the thiophene ring. The presence of the electron-donating alkyl and hydrazine groups would be expected to raise the energy of the HOMO compared to unsubstituted thiophene, potentially leading to a smaller HOMO-LUMO gap and increased reactivity towards electrophiles. jchps.commdpi.com

Table 3: Predicted Frontier Molecular Orbital Properties (Note: These are illustrative values based on calculations for similar thiophene derivatives.)

ParameterPredicted Value (eV)Implication
E(HOMO)-5.5 to -6.0Electron-donating ability. researchgate.net
E(LUMO)-0.5 to -1.0Electron-accepting ability. researchgate.net
HOMO-LUMO Gap (ΔE)4.5 to 5.5Indicator of chemical reactivity and stability. acs.org

This interactive table provides representative energy values for FMO analysis.

Molecular Electrostatic Potential Surface (MEPS) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEPS map displays the electrostatic potential on the electron density surface, with different colors indicating regions of negative, positive, and neutral potential.

Red/Yellow Regions: Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen, nitrogen, and sulfur. These are sites prone to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, usually located around hydrogen atoms, especially those attached to electronegative atoms. These are sites susceptible to nucleophilic attack.

For this compound, the MEPS map is expected to show regions of high negative potential (red/yellow) localized around the sulfur atom of the thiophene ring and, most prominently, the nitrogen atoms of the hydrazine group due to their lone pairs of electrons. jchps.comnih.gov Regions of positive potential (blue) would be found on the hydrogen atoms of the hydrazine group (N-H) and to a lesser extent on the hydrogens of the thiophene ring. researchgate.net This mapping identifies the hydrazine nitrogen atoms as the primary sites for interaction with electrophiles and protonation.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. For this compound, several reactions could be modeled.

A common reaction for thiophenes is electrophilic aromatic substitution. nih.gov Theoretical studies could model the reaction of the molecule with an electrophile (e.g., a nitronium ion, NO₂⁺). By calculating the potential energy surface for the attack at different positions on the thiophene ring (e.g., C3, C4, C5), it is possible to determine the most likely site of substitution. These calculations would involve locating the transition state structure for each pathway and determining its energy relative to the reactants. The pathway with the lowest activation energy would be the kinetically favored one. Such studies would likely confirm that substitution is favored at the C5 position, which is alpha to the sulfur and activated by the alkyl substituent.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Chain Dynamics

While DFT calculations are excellent for identifying static, low-energy conformers, the butyl chain of this compound is inherently flexible and dynamic at room temperature. chemrxiv.org Molecular Dynamics (MD) simulations can be used to study this flexibility over time.

Exploration of Chemical Applications for 1 4 Thiophen 2 Yl Butyl Hydrazine Derivatives

Precursors in the Synthesis of Diverse Heterocyclic Systems

The hydrazine (B178648) moiety is a cornerstone in heterocyclic chemistry, acting as a binucleophilic component essential for constructing various ring systems. The presence of the thiophene-butyl substituent on the hydrazine of 1-[4-(thiophen-2-yl)butyl]hydrazine would introduce unique lipophilic and electronic characteristics to the resulting heterocyclic products.

Formation of Pyrazoles and Pyridazinones

Pyrazoles: One of the most common applications for hydrazine derivatives is the Knorr pyrazole (B372694) synthesis and related reactions, which involve condensation with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.org The reaction of a substituted hydrazine, such as a derivative of this compound, with a β-diketone, acetylenic ketone, or enaminone would lead to the formation of N-substituted pyrazoles. organic-chemistry.orgnih.gov For instance, thiophene-pyrazole hybrids have been synthesized by reacting chalcone-type compounds with phenyl hydrazine hydrochloride. nih.gov Another approach involves the Vilsmeier-Haack reaction of hydrazones to create pyrazole-4-carbaldehydes, which can be further reacted with aminothiophene derivatives to yield complex pyrazole systems containing a thiophene (B33073) moiety. nih.gov

Table 1: Representative Conditions for Pyrazole Synthesis from Hydrazine Derivatives

Starting Materials Reagents & Conditions Product Type Reference
Chalcone & p-((t-butyl)phenyl)hydrazine Cu(OTf)₂, [BMIM-PF₆] 1,3,5-Trisubstituted Pyrazole nih.gov
Enaminones & Aryl Hydrazines Ethanol (B145695), Acetic Acid Regioselective Substituted Pyrazoles nih.gov
Hydrazones & 2-Amino-thiophene derivative Glacial Acetic Acid, Ethanol Pyrazole-Thiophene Hybrids nih.gov
Ketones & Hydrazine Monohydrochloride DMSO, O₂ (oxidation) 3,4,5-Trisubstituted Pyrazoles organic-chemistry.org

Pyridazinones: These six-membered heterocycles are typically synthesized through the cyclocondensation of γ-keto acids or related dicarbonyl compounds with hydrazine derivatives. uminho.ptresearchgate.net The reaction of a suitable β-aroylpropionic acid with a derivative of this compound in a solvent like ethanol would yield a dihydropyridazinone. researchgate.net The general method involves the cyclization of appropriate keto-acids with hydrazine hydrate (B1144303), a reaction that could be adapted for substituted hydrazines to produce N-functionalized pyridazinones. uminho.ptresearchgate.netresearchgate.net

Synthesis of Triazoles and Thiadiazoles

1,2,4-Triazoles: Derivatives of this compound are excellent candidates for the synthesis of 1,2,4-triazoles. A common pathway is the reaction of a carbohydrazide (B1668358) with an isothiocyanate, followed by cyclization. For example, thiophene-2-carbohydrazide (B147627) can be reacted with various aryl isothiocyanates and subsequently cyclized in the presence of aqueous sodium hydroxide (B78521) to form 4-aryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.com Another established method is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. researchgate.net Similarly, the Einhorn-Brunner reaction condenses hydrazines with diacylamines in the presence of a weak acid to yield 1,2,4-triazoles. researchgate.netscispace.com

1,3,4-Thiadiazoles: The synthesis of the 1,3,4-thiadiazole (B1197879) ring system often begins with a thiosemicarbazide (B42300) derivative, which can be prepared from a hydrazine. This intermediate is then cyclized with reagents like phosphorus oxychloride or sulfuric acid. nih.gov For instance, reacting a thiophene-2-carbohydrazide with carbon disulfide in a basic medium, followed by treatment with an acid, can yield 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives. nih.gov Another route involves the reaction of a bromo-substituted thiadiazole with hydrazine hydrate to produce a hydrazino-thiadiazole, demonstrating the utility of hydrazine in functionalizing this heterocyclic core. prepchem.com

Development of Other Nitrogen- and Sulfur-Containing Heterocycles

The reactivity of thiophene-containing hydrazines extends to the synthesis of more complex fused heterocyclic systems. For example, thieno uminho.ptclockss.orgnih.govthiadiazine 1,1-dioxides have been synthesized starting from thiophene-derived sulfamoylcarbohydrazides. clockss.org The process involves the conversion of the hydrazide to an acyl azide, followed by thermal rearrangement to an isocyanate which then undergoes spontaneous ring-closure to form the fused thiadiazine system. clockss.org This demonstrates how the thiophene and hydrazine moieties can be incorporated into larger, fused ring structures with potential applications in medicinal chemistry.

Development as Ligands for Metal Coordination Chemistry

The nitrogen atoms of the hydrazine group and the sulfur atom of the thiophene ring in this compound derivatives make them excellent candidates for use as ligands in coordination chemistry. Hydrazones, formed by condensing hydrazines with aldehydes or ketones, are particularly effective chelating agents for a wide range of metal ions. nih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov

Design and Synthesis of Metal-Organic Frameworks (MOFs) Components

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these ligands is key to tuning the properties of the MOF. A thiophene-functionalized linker, for example, can introduce specific electronic or catalytic properties into the framework.

A relevant example is the synthesis of a Zirconium(IV)-based MOF, Zr-UiO-66, functionalized with a thiophene-2-carboxamide group. researchgate.net This material was synthesized using a solvothermal procedure and demonstrated high thermal and chemical stability. The incorporation of the thiophene moiety provides a handle for further functionalization and influences the electronic properties and catalytic activity of the resulting framework. researchgate.net A derivative of this compound, if converted to a suitable dicarboxylic acid or other multitopic linker, could similarly be employed in the synthesis of novel MOFs.

Table 2: Properties of a Thiophene-Functionalized Metal-Organic Framework

MOF Name Metal Center Linker Type BET Surface Area (m²/g) Key Feature Reference
Thiophene-2-carboxamide-functionalized Zr-UiO-66 Zr(IV) Thiophene-2-carboxamide 781 High thermal and chemical stability researchgate.net

Catalytic Applications in Organic Transformations

The metal complexes derived from thiophene-hydrazine ligands can serve as catalysts in various organic reactions. The precise structure of the ligand and the choice of metal center are crucial for catalytic activity.

The aforementioned thiophene-functionalized Zr-MOF (Zr-UiO-66) was found to be a prolific and recyclable heterogeneous catalyst for the regioselective ring-opening of epoxides with amines. researchgate.net The catalyst showed significant yields across a wide range of substrates and outperformed several other known MOF catalysts. This activity highlights the potential of incorporating thiophene-containing ligands into catalytic systems, where the sulfur atom can play a role in substrate binding or in modulating the electronic properties of the metal's active site. researchgate.net Similarly, metal complexes featuring transient cooperative ligands with thiol groups have demonstrated unique catalytic abilities in hydrogenation and dehydrogenation reactions, suggesting that the sulfur atom in a thiophene ring could also participate in novel catalytic cycles. nih.gov

Advanced Chemical Materials Development

Derivatives of this compound are emerging as versatile building blocks in the development of advanced chemical materials. The unique combination of the electron-rich thiophene ring, the flexible butyl linker, and the reactive hydrazine moiety allows for the synthesis of a wide array of functional molecules. These materials are finding applications in diverse fields, from organic electronics to chemical sensing.

Components in Organic Electronic Materials (e.g., Organic Solar Cells, Transistors)

The inherent electronic properties of the thiophene core make it a prime candidate for use in organic electronic materials. Thiophene-based conjugated oligomers and polymers are extensively studied for their potential in organic solar cells (OSCs) and organic field-effect transistors (OFETs) due to their excellent charge transport characteristics and tunable optoelectronic properties.

While direct applications of this compound in this field are not yet widely reported, its derivatives can be envisioned as key components. The hydrazine group can be chemically modified to introduce various functionalities, enabling the synthesis of novel donor-acceptor molecules or polymers. For instance, hydrazine derivatives have been explored as reductants for Sn-Pb mixed perovskite precursors in solar cells, suggesting a potential role for thiophene-hydrazine compounds in the fabrication of next-generation photovoltaic devices nih.gov.

In the realm of organic transistors, fused thiophene systems have demonstrated high field-effect mobilities . The synthesis of novel tetrathienoacene derivatives has led to organic semiconductors with excellent performance in OFETs bohrium.com. The functionalization of thiophene-containing polymers is a key strategy to enhance their properties for electronic applications beilstein-journals.org. For example, polythiophene derivatives with pyrazoline side groups have been synthesized and shown to possess favorable optical and electrical properties nih.gov. The this compound moiety could serve as a versatile handle to attach various functional groups to a polythiophene backbone, thereby tuning its electronic characteristics for specific transistor applications. Theoretical studies on hydrazine derivatives have also highlighted their potential in organic electronics and photovoltaic materials by examining their structural and electronic properties .

Table 1: Performance of Selected Thiophene-Based Organic Field-Effect Transistors (OFETs)

MaterialMobility (cm²/Vs)On/Off RatioReference
Bp-BTT0.34(3.3 ± 1.6) × 10⁸
BBTT0.12(2.4 ± 0.9) × 10⁷
Np-BTT0.055(6.7 ± 3.4) × 10⁸
2,6-DADTT1.2610⁶ - 10⁸ nih.gov
(Hex-Ph)2-TTA0.68- bohrium.com

Sensor Development for Chemical and Environmental Analytes

The reactivity of the hydrazine group and the signaling capabilities of the thiophene unit make derivatives of this compound excellent candidates for the development of chemical sensors. Thiophene-hydrazone based chemosensors have demonstrated high selectivity and sensitivity for various analytes.

For example, a thiophene-hydrazide derivative has been synthesized and utilized as a dual-functional chemosensor for the colorimetric detection of Cu²⁺ and fluorescent detection of Al³⁺ in aqueous solutions researchgate.net. The sensor exhibited rapid response times, high selectivity, and good reversibility researchgate.net. Another study reported a thiophene-functionalized hydrazone for the selective sensing of Pb²⁺ and F⁻ ions, demonstrating visual detection with low detection limits researchgate.net.

Thiophene-appended fluorescein-hydrazone-based sensors have been developed for the highly specific and ultra-sensitive detection of Hg²⁺ ions in real water samples kaust.edu.sa. These sensors often operate on the principle of a change in color or fluorescence upon binding with the target analyte, providing a clear and measurable signal. The butyl linker in this compound could provide flexibility and influence the binding affinity and selectivity of the sensor.

Table 2: Performance of Selected Thiophene-Hydrazone Based Chemical Sensors

SensorAnalyteDetection MethodDetection LimitReference
Thiophene hydrazide derivativeCu²⁺Colorimetric46.5 nM researchgate.net
Thiophene hydrazide derivativeAl³⁺Fluorescent32.7 nM researchgate.net
Thiophene functionalized hydrazonePb²⁺Ratiometric1.06 ppm researchgate.net
Thiophene functionalized hydrazoneF⁻Ratiometric3.72 nM researchgate.net
Thiophene-appended fluorescein-hydrazoneHg²⁺Chromo-fluorogenic137 nM kaust.edu.sa

Applications in Agrochemical Research as Synthetic Intermediates

Hydrazine derivatives are widely utilized in the agricultural industry as intermediates for the synthesis of pesticides and other agrochemicals beilstein-journals.org. The thiophene moiety is also a common feature in biologically active molecules, including some with insecticidal properties researchgate.net.

Derivatives of this compound can serve as valuable synthetic intermediates in the development of new agrochemicals. For instance, diacylhydrazine derivatives containing a thiophene ring have been synthesized and shown to possess good insecticidal activity nih.gov. A United States patent details the use of hydrazine compounds, including those with a benzo[b]thiophene structure, as pesticides google.commdpi.com.

The reactivity of the hydrazine group allows for its incorporation into more complex molecules through reactions such as condensation with aldehydes and ketones to form hydrazones, or acylation to form acylhydrazides. These reactions can be used to build a diverse library of compounds for screening as potential herbicides, insecticides, or fungicides. The presence of the thiophene ring can enhance the biological activity of the final product. While direct use of this compound as a synthetic intermediate in commercial agrochemicals is not widely documented, its structural motifs are present in active compounds, highlighting its potential in this area of research.

Future Directions and Emerging Research Avenues for Thiophene Substituted Hydrazines

Rational Design of Next-Generation Thiophene-Hydrazine Hybrids

The future of thiophene-hydrazine chemistry lies in the deliberate, structure-based design of new molecular hybrids with tailored functionalities. nih.gov Rational design strategies are moving beyond serendipitous discovery to a more predictive science, leveraging computational tools to forecast molecular properties and biological activity before synthesis. nih.gov This approach involves modifying the core components of the thiophene-hydrazine scaffold—the thiophene (B33073) ring, the linker (such as the butyl group), and the hydrazine (B178648) functional group—to optimize interactions with specific biological targets or to impart desired material properties.

Research efforts are focused on creating libraries of derivatives where substituents on the thiophene ring are systematically varied to modulate electronic properties and steric profiles. tandfonline.com For instance, the introduction of electron-donating or electron-withdrawing groups can fine-tune the molecule's reactivity and binding affinities. mdpi.com Molecular docking studies are instrumental in this process, allowing researchers to visualize and predict how a designed molecule will bind to a protein's active site, such as the colchicine (B1669291) binding site of tubulin or bacterial histidine kinases. nih.govtandfonline.comnih.gov This in-silico screening helps prioritize the synthesis of compounds with the highest predicted efficacy, saving time and resources. nih.gov The hydrazine moiety itself can be transformed into hydrazones, a conversion that has been shown to yield compounds with significant anticancer and antimicrobial activities. mdpi.commdpi.comresearchgate.net

Integration into Supramolecular Assemblies and Polymeric Architectures

The inherent aromaticity and potential for non-covalent interactions make thiophene derivatives ideal building blocks for supramolecular structures and advanced polymers. wikipedia.orgscispace.com Future research will increasingly focus on harnessing the self-assembly properties of thiophene-hydrazine compounds to create complex, functional nanomaterials. The thiophene ring facilitates π-stacking interactions, while the hydrazine group can act as a hydrogen-bond donor and acceptor, directing the assembly of molecules into well-ordered architectures like nanofibers, gels, and thin films. rsc.org

The polymerization of thiophene derivatives is a well-established method for producing conducting polymers like polythiophene. wikipedia.org By integrating the hydrazine functionality, researchers can create polymers with novel properties. The hydrazine unit can introduce specific recognition sites, improve solubility, or provide a reactive handle for post-polymerization modification. These functional polymers have potential applications in organic electronics, sensors, and smart materials. For example, the relationship between the molecular structure of thiophene-based molecules and the resulting supramolecular assembly has been shown to directly influence photoluminescent and charge-carrier properties. rsc.org

Exploration of Redox Properties and Electrochemical Applications

Thiophene and its derivatives are known for their redox activity, a property that is central to their application in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The sulfur atom in the thiophene ring can be oxidized, and the aromatic system can be both oxidized and reduced. rsc.org The electrochemical potential of these processes can be precisely tuned by chemical modification of the ring. researchgate.net

The incorporation of a hydrazine group introduces another redox-active center, opening avenues for creating molecules with complex electrochemical behaviors. The interplay between the thiophene and hydrazine moieties could lead to materials with multiple stable oxidation states, making them suitable for energy storage applications like redox-flow batteries or as anode materials in lithium-ion batteries. researchgate.net Researchers use techniques like cyclic voltammetry to study the redox properties of new thiophene derivatives, correlating experimental data with theoretical calculations to understand structure-property relationships. researchgate.netscispace.com This understanding is crucial for designing materials with specific electronic characteristics for next-generation devices. researchgate.netresearchgate.net

Compound FamilyMeasurement TechniqueKey FindingsReference(s)
Thiophene S-oxidesAb initio calculations, ElectrochemistryFunctionalization to S-oxide dramatically increases electron affinity with minor change to ionization potential. rsc.org
2-(thiophen-3-yl)terephthalatesCyclic Voltammetry, DFT CalculationsFirst and second reduction potentials could be accurately predicted; promising for conducting redox polymers. researchgate.net
Thiophene-based 2-arylpyridinesElectrochemistry, SpectroscopyOptical and energetic properties can be tuned over a broad range by substitution on the pyridine (B92270) ring. researchgate.net
Thiophene-EDTT co-compoundCyclic VoltammetryThe monomer exhibited a lower oxidation potential compared to its resulting polymer. scispace.com

Advancements in High-Throughput Synthesis and Screening for Chemical Discovery

To unlock the full potential of the thiophene-hydrazine scaffold, researchers are turning to high-throughput experimentation (HTE). youtube.com This approach uses automation and miniaturization to rapidly synthesize and screen large libraries of compounds, dramatically accelerating the pace of discovery. youtube.comnih.gov Instead of synthesizing one compound at a time, multi-well plates are used to perform hundreds of reactions in parallel, allowing for the rapid exploration of different substituents, linkers, and reaction conditions. youtube.com

Continuous flow synthesis represents another significant advancement, offering a safe, scalable, and efficient method for producing hydrazine derivatives. rsc.org This technique is particularly valuable for handling potentially hazardous reagents and for enabling large-scale production of promising drug candidates identified through screening. rsc.orgacs.org The combination of HTE for library generation with rapid biological or material screening creates a powerful workflow. For example, large libraries of thiophene-hydrazones can be quickly synthesized and tested for antimicrobial or anticancer activity, allowing for the rapid identification of lead compounds and the elucidation of structure-activity relationships (SAR). nih.govnih.gov

Synergistic Approaches Combining Computational and Experimental Research

The most powerful paradigm in modern chemical research is the synergy between computational modeling and experimental validation. rsc.org This integrated approach is particularly fruitful in the study of complex molecules like thiophene-hydrazine derivatives. Computational methods, such as Density Functional Theory (DFT) and molecular docking, provide deep insights into molecular structure, electronic properties, and potential biological interactions. nih.govbohrium.com These in-silico studies can predict the most promising candidates for synthesis, guide the design of derivatives with enhanced properties, and help interpret experimental results. nih.gov

For example, computational modeling can predict the binding energy of a novel thiophene-hydrazine derivative to a target enzyme, and these predictions can then be tested through experimental enzyme inhibition assays. nih.govnih.gov Discrepancies between predicted and observed activity can, in turn, be used to refine the computational models, creating a feedback loop that improves predictive accuracy. This synergistic cycle of prediction, synthesis, testing, and refinement accelerates the development process, enabling a more rational and efficient path toward new drugs and materials. rsc.org Research on thiophene derivatives has successfully used this combined approach to identify potent inhibitors for various therapeutic targets, validating the power of integrating computational and experimental workflows. nih.govbohrium.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.